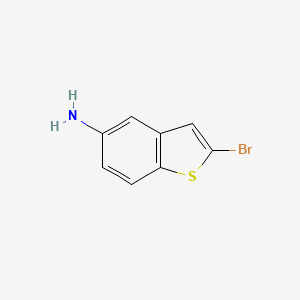
3-Amino-2-chlorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-chlorobenzenethiol is an organic compound with the molecular formula C6H6ClNS. It is characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a thiol group (-SH) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-2-chlorobenzenethiol involves the Herz reaction. In this method, an aryl amine is treated with sulfur monochloride to produce thiazathiolium chloride, which is then hydrolyzed to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-chlorobenzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
3-Amino-2-chlorobenzenethiol has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-chlorobenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the amino and chlorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
2-Amino-3-chlorobenzenethiol: Similar structure but with the amino and chlorine groups in different positions.
2-Amino-4-chlorobenzenethiol: Another isomer with different substitution patterns on the benzene ring.
Uniqueness: 3-Amino-2-chlorobenzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Propriétés
Formule moléculaire |
C6H6ClNS |
|---|---|
Poids moléculaire |
159.64 g/mol |
Nom IUPAC |
3-amino-2-chlorobenzenethiol |
InChI |
InChI=1S/C6H6ClNS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 |
Clé InChI |
MEYHHNINZXLQDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)

![(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid](/img/structure/B13709578.png)





![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)

